molecular formula C10H9N3 B1359945 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile CAS No. 2735-62-8

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Cat. No. B1359945
CAS RN: 2735-62-8
M. Wt: 171.2 g/mol
InChI Key: DYWFJPNNNWXOAK-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a chemical compound with the molecular formula C10H9N3. It has a molecular weight of 171.20 g/mol . This compound is part of the imidazole family, a group of five-membered heterocyclic compounds that possess three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole compounds are known for their broad range of chemical and biological properties and are often used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile has been confirmed by various spectroscopic and analytical techniques such as FT–IR, 1H NMR, and ESI mass spectra . The compound’s structure includes a benzimidazole ring attached to an acetonitrile group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile are not detailed in the retrieved sources, imidazole compounds are known for their reactivity and are often used in various chemical reactions .


Physical And Chemical Properties Analysis

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile has a molecular weight of 171.20 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. It also has a rotatable bond count of 1 . The compound’s exact mass and monoisotopic mass are both 171.079647300 g/mol .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Imidazoles, including variants like 1-methyl-imidazole, react with cyanogen bromide, suggesting that similar compounds may undergo reactions to form cyano or bromo derivatives (Mccallum et al., 1999).
  • 2-(1H-benzo[d]imidazol-2-yl)acetonitrile reacts with ethyl 2,4-dioxo-4-arylbutanoate derivatives to synthesize novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are prepared efficiently and quickly (Goli-Garmroodi et al., 2015).

Coordination Polymers and Luminescence

  • Research demonstrates the use of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in the hydrothermal synthesis of coordination polymers with potential luminescence applications (Tan et al., 2013).

Pharmaceutical Research

  • The compound has been used in synthesizing novel benzimidazole derivatives with potential applications in cancer treatment (Mohareb et al., 2018).

Antimicrobial and Antioxidant Research

  • New derivatives of benzo[d]imidazole, including those synthesized from 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, have shown significant antimicrobial and antioxidant activities (Bassyouni et al., 2012).

Material Science and Electrochemistry

  • The compound plays a role in the synthesis of novel polymers and materials, as exemplified by its use in the electrochemical copolymerization process for developing materials with electrochromic properties (Soylemez et al., 2015).

properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWFJPNNNWXOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062615
Record name 1-Methyl-2-benzimidazoleacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

CAS RN

2735-62-8
Record name 1-Methyl-1H-benzimidazole-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2735-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-acetonitrile, 1-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-2-acetonitrile, 1-methyl-
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Record name 1-Methyl-2-benzimidazoleacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetonitrile
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Synthesis routes and methods

Procedure details

Methyl iodide (1.24 ml, 19.19 mmol) is added to a solution of (1H-benzoimidazol-2-yl)-acetonitrile (3.13 g, 19.91 mmol) and potassium carbonate (2.75 g, 19.91 mmol) in 20 ml of dimethylformamide. It is stirred for 24 hours at room temperature, and additional potassium carbonate (2.8 g, 20.27 mmol) and additional methyl iodide (1.3 ml, 20.12 mmol) are added. It is stirred for another 24 hours at room temperature, water and methanol are added, and the solvent is distilled off in a vacuum. The residue is mixed with 200 ml of water and extracted three times in succession with 200 ml each of dichloromethane. The combined organic phases are dried on sodium sulfate, concentrated by evaporation, and after purification by chromatography on silica gel, 502 mg of the title compound is obtained.
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HTL Nguyen, AV Gulevskaya, AF Pozharskii… - Tetrahedron, 2014 - Elsevier
3-Alkynylquinoxaline-2-carbonitriles were directly transformed into 2,3-disubstituted phenazin-1-amines by treating with a CH-acid (diethylmalonate, ethyl cyanoacetate, malononitrile, 2-…
Number of citations: 7 www.sciencedirect.com
CG Arya, M Chandrakanth, K Fabitha, NM Thomas… - Results in …, 2022 - Elsevier
Benzimidazole and coumarin are highly significant pharmacophores in medicinal chemistry due to their numerous and compelling biological activities. It has been found that combining …
Number of citations: 1 www.sciencedirect.com
PH Li, P Zeng, SB Chen, PF Yao, YW Mai… - Journal of Medicinal …, 2016 - ACS Publications
Novel topoisomerase II (Topo II) inhibitors have gained considerable interest for the development of anticancer agents. In this study, a series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]…
Number of citations: 47 pubs.acs.org
DS Ahmet - 2021 - bradscholars.brad.ac.uk
Background and Aims Gliomas account for over half of all primary brain tumours and have a very poor prognosis, with a median survival of less than two years. There is an urgent and …
Number of citations: 2 bradscholars.brad.ac.uk
Y Soro, M Kalo, M Ouattara, PA Wuyep… - Journal de la Société …, 2019 - researchgate.net
De nouveaux 2-(N-alkylbenzimidazolyl)-3, 3-dimercapto-acrylonitriles ont été synthétisés par condensation de 2-(N-alkylbenzimidazolyl) acétonitriles avec le disulfure de carbone et …
Number of citations: 4 www.researchgate.net

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